molecular formula C9H13ClN4O B5235305 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride

2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride

Cat. No. B5235305
M. Wt: 228.68 g/mol
InChI Key: PLBYQBKRPQWFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride, also known as ABT-702, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It was first synthesized in 1999 by Abbott Laboratories and has since been the subject of numerous scientific studies.

Mechanism of Action

2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is a potent inhibitor of the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the brain, which has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, this compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is its potency as an adenosine kinase inhibitor. Furthermore, this compound has been shown to have good bioavailability and can cross the blood-brain barrier. However, one limitation of this compound is its potential for off-target effects, as it may also inhibit other enzymes that are involved in adenosine metabolism.

Future Directions

There are several future directions for the study of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride. One potential application is in the treatment of neuropathic pain, as this compound has been shown to reduce pain behavior in animal models. Furthermore, this compound may have potential in the treatment of other neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride involves a multi-step process that begins with the reaction of 2-nitrobenzimidazole with ethylene glycol to form 2-(2-nitro-1H-benzimidazol-1-yl)ethanol. This compound is then reduced to 2-(2-amino-1H-benzimidazol-1-yl)ethanol, which is subsequently reacted with cyanamide to form 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of this compound.

Scientific Research Applications

2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been extensively studied for its potential in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and neuropathic pain. In animal models, this compound has been shown to reduce inflammation and improve motor function in mice with multiple sclerosis. Furthermore, this compound has been shown to reduce the levels of adenosine, a neurotransmitter that is involved in the development of Parkinson's disease.

properties

IUPAC Name

2-(3-amino-2-iminobenzimidazol-1-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O.ClH/c10-9-12(5-6-14)7-3-1-2-4-8(7)13(9)11;/h1-4,10,14H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBYQBKRPQWFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=N)N2N)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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